molecular formula C12H10BFO2 B2529991 (2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 1383531-49-4

(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B2529991
CAS No.: 1383531-49-4
M. Wt: 216.02
InChI Key: VXZNXBXQOLYKSL-UHFFFAOYSA-N
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Description

(2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a biphenyl structure with a fluorine atom at the 2’ position and a boronic acid group at the 4 position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique properties and reactivity.

Biochemical Analysis

Biochemical Properties

(2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid plays a significant role in biochemical reactions. It is often used as a reactant in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes . It is also used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation . Furthermore, it is involved in site-selective Suzuki-Miyaura arylation reactions . The compound interacts with various enzymes and proteins during these reactions, although the specific biomolecules it interacts with can vary depending on the reaction conditions .

Cellular Effects

The effects of (2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid on cells and cellular processes are largely dependent on the specific biochemical reactions it is involved in. For instance, in Suzuki-Miyaura coupling reactions, the compound can influence cell function by facilitating the formation of carbon-carbon bonds . This can impact cell signaling pathways, gene expression, and cellular metabolism. The specific cellular effects can vary widely depending on the context of the reaction and the other molecules involved.

Molecular Mechanism

The molecular mechanism of action of (2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid is primarily through its involvement in biochemical reactions. In Suzuki-Miyaura coupling reactions, for example, the compound participates in a process called transmetalation, where it transfers a formally nucleophilic organic group from boron to palladium . This can result in changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

The effects of (2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid can change over time in laboratory settings. For instance, the compound’s stability and degradation can influence its long-term effects on cellular function in in vitro or in vivo studies

Metabolic Pathways

(2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid is involved in various metabolic pathways, primarily through its role in biochemical reactions . It can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels. The specific metabolic pathways it is involved in can vary depending on the reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an arylboronic acid under basic conditions . The general reaction scheme is as follows:

    Starting Materials: 2’-Fluoro-1,1’-biphenyl and 4-bromobenzeneboronic acid.

    Catalyst: Palladium(0) or Palladium(II) complexes.

    Base: Potassium carbonate or sodium hydroxide.

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) under an inert atmosphere (nitrogen or argon).

Industrial Production Methods

Industrial production of (2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds by coupling with aryl halides.

    Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the boronic acid group to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions at the biphenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium(0), Palladium(II), Rhodium complexes.

    Solvents: THF, DMF, ethanol.

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Formed via oxidation.

    Hydroxybiphenyls: Formed via reduction.

Scientific Research Applications

(2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical assays.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the presence of both the fluorine atom and the boronic acid group, which confer distinct reactivity and binding properties. This combination makes it particularly valuable in the synthesis of complex organic molecules and in the development of novel pharmaceuticals.

Properties

IUPAC Name

[4-(2-fluorophenyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO2/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZNXBXQOLYKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=CC=C2F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383531-49-4
Record name [4-(2-fluorophenyl)phenyl]boronic acid
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